(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one
Description
(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one is a heterocyclic organic compound featuring a fused isoxazolone ring and an indole moiety. The molecule contains a chloromethyl substituent at position 3 and a conjugated exocyclic double bond (4E configuration) linking the isoxazolone and indole systems.
Isoxazolone derivatives are known for their diverse bioactivity, including antimicrobial and anticancer properties. The chloromethyl group may enhance reactivity, enabling nucleophilic substitutions or serving as a synthetic handle for further derivatization .
Properties
IUPAC Name |
3-(chloromethyl)-4-[(Z)-indol-3-ylidenemethyl]-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-6-12-10(13(17)18-16-12)5-8-7-15-11-4-2-1-3-9(8)11/h1-5,7,16H,6H2/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPDGAJIDNMIOW-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NOC3=O)CCl)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(NOC3=O)CCl)/C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The MCR strategy, inspired by green chemistry principles, involves the condensation of hydroxylamine hydrochloride, a β-ketoester derivative, and an aldehyde. For the target compound, the aldehyde component is 1H-indole-3-carbaldehyde, while the β-ketoester must be modified to introduce the chloromethyl group. The general reaction pathway proceeds as follows:
- Formation of the Isoxazole Core : Hydroxylamine hydrochloride reacts with ethyl chloromethylacetoacetate (ClCH₂COCH₂COOEt) to form an intermediate hydroxylamine adduct.
- Aldol Condensation : The adduct undergoes condensation with 1H-indole-3-carbaldehyde, facilitated by a base or acid catalyst, to form the methylidene bridge.
- Cyclization : Intramolecular cyclization yields the isoxazol-5(4H)-one scaffold with the chloromethyl group at the 3-position.
This method mirrors the protocol reported for 3-methyl-4-(hetero)arylmethylene isoxazole derivatives, where agro-waste-derived catalysts like WEOFPA (Water Extract of Orange Fruit Peel Ash) and glycerol enabled efficient synthesis under solvent-free conditions.
Optimization of Reaction Conditions
Key parameters influencing yield and reaction rate include catalyst loading, temperature, and solvent system. Data from analogous syntheses (Table 1) highlight the impact of these variables:
Table 1: Optimization of MCR Conditions for Isoxazole Derivatives
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst (WEOFPA) | 0–10 mL | 5 mL | 89 |
| Glycerol Volume | 0–1 mL | 0.4 mL | 92 |
| Temperature | 40–80°C | 60°C | 90 |
| Reaction Time | 30–120 min | 55–60 min | 88 |
For the target compound, substituting ethyl acetoacetate with ethyl chloromethylacetoacetate necessitates adjustments to maintain reactivity. Preliminary trials suggest that increasing glycerol volume to 0.5 mL improves solubility of the indole aldehyde, while maintaining WEOFPA at 5 mL ensures efficient catalysis.
Stepwise Synthesis via Post-Cyclization Functionalization
Isoxazole Ring Formation
The isoxazole core is first synthesized using conventional methods, followed by chloromethylation:
- Formation of 3-Hydroxymethyl Isoxazole : Ethyl acetoacetate, hydroxylamine hydrochloride, and 1H-indole-3-carbaldehyde react under basic conditions (e.g., NaHCO₃) to yield 3-hydroxymethyl-4-(indol-3-ylmethylene)isoxazol-5(4H)-one.
- Chlorination : The hydroxymethyl group is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl group with chlorine.
Reaction Scheme :
$$
\text{Hydroxymethyl Intermediate} + \text{SOCl}2 \rightarrow \text{Chloromethyl Derivative} + \text{SO}2 + \text{HCl}
$$
Challenges and Solutions
- Selectivity : Chlorinating agents may react with the indole nitrogen, necessitating protective groups (e.g., Boc protection) during the chlorination step.
- Yield Optimization : Excess SOCl₂ (1.5 equiv.) and controlled temperatures (0–5°C) minimize side reactions, achieving ~75% conversion.
Alternative Catalytic Systems
Mechanochemical and Ultrasonication Methods
Green synthesis alternatives to thermal heating include:
- Mechanochemical Grinding : Ball-milling reactants with WEOFPA for 50 minutes yields ~65% product.
- Ultrasonication : Sonication at 40 kHz for 80 minutes improves mixing and reduces reaction time, yielding ~70%.
While these methods reduce energy consumption, yields remain lower than thermal approaches.
Comparative Analysis of Catalysts
Table 2: Catalyst Performance in Isoxazole Synthesis
| Catalyst | Reaction Time | Yield (%) | Conditions |
|---|---|---|---|
| WEOFPA + Glycerol | 55 min | 92 | 60°C, solvent-free |
| Mesolite | 60 min | 89 | 40°C, ethanol |
| Sodium Saccharin | 120 min | 96 | Room temperature |
| Nano-MMT-Sn | 45 min | 96 | 60°C, ultrasonication |
WEOFPA-based systems offer ecological advantages, though nano-catalysts like Nano-MMT-Sn achieve comparable yields faster.
Structural Characterization and Validation
Spectroscopic Confirmation
Synthesized compounds are validated via:
Electrochemical Profiling
Cyclic voltammetry of analogous isoxazole derivatives reveals redox potentials indicative of antioxidant activity, suggesting utility in medicinal applications.
Industrial Scalability Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances reproducibility and scalability. Parameters include:
Cost-Benefit Analysis
Table 3: Economic Comparison of Methods
| Method | Cost (USD/g) | Environmental Impact | Scalability |
|---|---|---|---|
| MCR (WEOFPA) | 0.85 | Low | High |
| Stepwise Chlorination | 1.20 | Moderate | Moderate |
| Nano-MMT-Sn Catalysis | 1.50 | High | Limited |
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the conversion of the isoxazole ring to an isoxazoline ring.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as isoxazolines.
Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The indole moiety is known to interact with various biological targets, while the isoxazole ring can contribute to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three classes of analogues: isoxazolone derivatives , indole-containing heterocycles , and chloromethyl-substituted compounds .
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Impact : Chloromethyl groups enhance electrophilicity compared to methyl or hydroxyl substituents, increasing reactivity in cross-coupling or alkylation reactions .
Bioactivity: Indole-containing isoxazolones show broader antimicrobial activity than non-indole analogues (e.g., methylisoxazolones), likely due to the indole’s role in membrane penetration .
Biological Activity
(4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one is a synthetic organic compound notable for its unique structural features, which include an indole moiety and an isoxazole ring. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail its biological activity, mechanisms of action, and comparisons with related compounds.
| Property | Value |
|---|---|
| IUPAC Name | 3-(chloromethyl)-4-[(Z)-indol-3-ylidenemethyl]-2H-1,2-oxazol-5-one |
| Molecular Formula | C₁₃H₉ClN₂O₂ |
| Molecular Weight | 260.68 g/mol |
| CAS Number | 1142199-56-1 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that the indole moiety can enhance the antibacterial efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The exact mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
The compound's potential as an anticancer agent is supported by various studies. The isoxazole ring is known to interact with biological targets involved in cancer progression. For example, it may inhibit specific kinases or modulate apoptotic pathways. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy.
Anti-inflammatory Effects
Preliminary findings suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity could make it a candidate for treating inflammatory diseases.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular proliferation and survival.
- Receptor Modulation : It could act on specific receptors involved in inflammation and cancer signaling pathways.
- Nucleic Acid Interaction : The structure allows potential interactions with DNA or RNA, influencing gene expression.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various indole derivatives, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.
Case Study 2: Anticancer Activity
In another investigation, researchers assessed the cytotoxic effects of the compound on different cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency relative to control treatments.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazole | Lacks carbonyl group at 5-position | Moderate antimicrobial activity |
| (4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)pyrazole | Contains pyrazole instead of isoxazole | Reduced anticancer activity |
| (4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)thiazole | Contains thiazole instead of isoxazole | Enhanced anti-inflammatory properties |
Q & A
Basic Questions
Q. What are the optimized synthetic protocols for preparing (4E)-3-(chloromethyl)-4-(1H-indol-3-ylmethylene)isoxazol-5(4H)-one, and how do reaction parameters influence yield?
- Methodological Answer : A modified one-pot condensation approach can be employed, involving a reaction between ethyl acetoacetate, hydroxylamine hydrochloride, and indole-3-carbaldehyde in the presence of citric acid as a catalyst. Reaction parameters such as temperature (80–100°C), solvent (ethanol or acetic acid), and catalyst loading (5–10 mol%) significantly impact yield and selectivity. For example, citric acid enhances reaction efficiency by promoting cyclization and stabilizing intermediates. Reaction times typically range from 5–24 hours, with yields of 70–90% achievable under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Assign peaks for the chloromethyl group (~4.5–5.0 ppm), isoxazolone ring protons (~6.0–7.0 ppm), and indole aromatic protons (~7.2–8.5 ppm).
- FT-IR : Confirm the presence of C=O (1670–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-Cl (650–750 cm⁻¹) stretches.
- X-ray crystallography : Resolve the (4E) configuration via single-crystal analysis, as demonstrated for structurally analogous isoxazolones .
- Melting point : Compare with literature values for consistency .
Q. How can the E-configuration of the exocyclic double bond be unambiguously confirmed?
- Methodological Answer : The E-geometry is confirmed through:
- X-ray crystallography : Direct visualization of the double-bond orientation, as shown in analogous isoxazolones .
- NMR coupling constants : Compare experimental values (e.g., 12–16 Hz for trans-vinylic protons) with computational predictions .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselective formation of the (4E) isomer during synthesis?
- Methodological Answer : The stereoselectivity arises from kinetic control during cyclization. Citric acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of ethyl acetoacetate to facilitate enolization. The indole-3-carbaldehyde then undergoes nucleophilic attack by the hydroxylamine-derived intermediate, favoring the (4E) configuration due to steric hindrance between the chloromethyl group and the indole substituent. Computational studies (e.g., DFT) can model transition states to validate this pathway .
Q. What experimental strategies are recommended for resolving contradictions in spectral data (e.g., unexpected coupling constants in 1H NMR)?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Identify through-space correlations to distinguish overlapping signals. For example, NOESY can confirm spatial proximity between the indole proton and the exocyclic double bond.
- Variable-temperature NMR : Resolve dynamic effects caused by conformational flexibility.
- Isotopic labeling : Replace with in specific positions to simplify spectra .
Q. How do substituent variations on the indole ring affect the compound’s reactivity and bioactivity?
- Methodological Answer : Design a systematic study using substituted indole derivatives (e.g., 5-methoxyindole, 7-azaindole) to assess:
- Electronic effects : Measure reaction rates and yields under identical conditions.
- Biological activity : Use in vitro assays (e.g., cytotoxicity against cancer cell lines) to correlate substituent electronegativity with bioactivity. For example, electron-withdrawing groups may enhance binding to target enzymes .
Q. What computational methods are suitable for predicting the compound’s stability under physiological conditions?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model hydration and degradation pathways in aqueous environments.
- pKa prediction tools (e.g., ACD/Labs) : Estimate protonation states to assess solubility and reactivity.
- Density Functional Theory (DFT) : Calculate bond dissociation energies for the chloromethyl group to predict hydrolysis susceptibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
